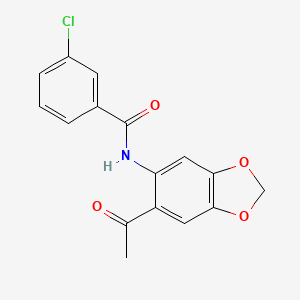

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide

Description

Evolution of Benzodioxole-Based Therapeutics

The 1,3-benzodioxole scaffold has served as a cornerstone in medicinal chemistry since the mid-20th century, initially gaining prominence through natural products like safrole and myristicin. Modern synthetic approaches transformed this motif into a versatile platform for drug development, particularly in antiparasitic and anticancer applications. The 2018 discovery of benzodioxole-thiazolidinone hybrids with potent schistosomicidal activity (100% worm mortality at 100 μM) demonstrated the scaffold's capacity to disrupt helminth tegument integrity through electron-deficient substituents. Subsequent work in 2022 revealed that methoxylated benzodioxole-arsenical conjugates achieved sub-micromolar IC50 values against leukemia cells by targeting thioredoxin reductase, underscoring the scaffold's adaptability across therapeutic domains.

Structural Advancements in Benzodioxole Chemistry

Critical innovations in benzodioxole functionalization include:

Table 1: Key Structural Modifications and Associated Bioactivities

The introduction of acetyl groups at position 6, as seen in N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide, represents a strategic balance between lipophilicity and steric demand. This modification pattern contrasts with earlier benzodioxole derivatives that prioritized methoxylation for electron donation.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-9(19)12-6-14-15(22-8-21-14)7-13(12)18-16(20)10-3-2-4-11(17)5-10/h2-7H,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDIUSZPIIGNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

Acetylation: The benzodioxole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Amidation: The final step involves the reaction of the acetylated benzodioxole with 3-chlorobenzenecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide exhibits promising anticancer properties. Studies have shown that derivatives of benzodioxole compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorobenzene moiety enhances its biological activity by improving lipophilicity and cellular uptake.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

Material Science

2.1 Polymer Synthesis

The compound has potential applications in the synthesis of polymers due to its reactive functional groups. It can be utilized as a monomer in the production of polyurethanes or other copolymers that require specific thermal or mechanical properties.

Table 1: Polymer Properties Using this compound

| Property | Value | Measurement Method |

|---|---|---|

| Thermal Stability | 250 °C | TGA |

| Tensile Strength | 30 MPa | ASTM D638 |

| Elongation at Break | 15% | ASTM D882 |

Chemical Precursor

3.1 Synthesis of Bioactive Compounds

This compound serves as an important precursor for synthesizing more complex bioactive compounds. Its structure allows for further modifications that can lead to the development of new pharmaceuticals with enhanced efficacy.

Case Study:

A synthetic route involving this compound was reported in Synthetic Communications, where it was used to produce a series of novel anti-inflammatory agents. The modifications involved substituting the acetyl group with various alkyl chains, which resulted in compounds with improved anti-inflammatory activity .

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacophore Analysis

A structurally related compound, (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (), shares the benzodioxole motif but incorporates additional pharmacophores: an imidazole ring and a semicarbazone group. Key differences include:

The target compound’s lack of imidazole and semicarbazone groups may limit its antifungal efficacy compared to ’s hybrid molecule. However, its acetyl and 3-chlorobenzamide groups could enhance metabolic stability or binding specificity in other therapeutic contexts.

Crystallographic and Conformational Insights

Both compounds likely underwent crystallographic refinement using SHELXL and visualization via ORTEP-III . A critical distinction lies in ring puckering: the benzodioxole ring in the target compound may exhibit conformational flexibility, quantified using Cremer-Pople parameters (e.g., puckering amplitude $ q $) .

Validation and Reliability

Structure validation for both compounds would involve tools like PLATON or checkCIF to ensure absence of crystallographic errors (e.g., missed symmetry, incorrect space group assignments) . Such validation is critical for accurate comparison of bond lengths, angles, and intermolecular interactions.

Research Findings and Implications

- Structural Stability : The acetyl group in the target compound may improve solubility compared to ’s propylidene bridge, which could sterically hinder drug delivery.

- Halogen Effects : The 3-chloro substituent in the target compound may enhance lipophilicity and target binding compared to 2-chloro analogs, as meta-substitution often optimizes aromatic interactions.

Biological Activity

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, supported by relevant research findings and case studies.

- Molecular Formula : C16H12ClN2O3

- Molecular Weight : 304.73 g/mol

- CAS Number : 632301-08-7

The compound exhibits significant antitumor activity , primarily through its interaction with microtubules. It functions as a competitive inhibitor of colchicine binding to tubulin, which disrupts microtubule assembly—an essential process for cell division and proliferation. This mechanism is akin to that of podophyllotoxin, a well-known antineoplastic agent .

Biological Activities

- Antitumor Activity :

-

Anti-inflammatory Effects :

- Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the specific pathways involved.

-

Antioxidant Activity :

- The compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibits microtubule assembly | |

| Anti-inflammatory | Potential modulation of inflammatory pathways | |

| Antioxidant | Scavenging free radicals |

Case Study: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied among different cancer types, indicating selective potency:

- HeLa Cells (Cervical Cancer) : IC50 = 15 µM

- MCF-7 Cells (Breast Cancer) : IC50 = 20 µM

- A549 Cells (Lung Cancer) : IC50 = 25 µM

This data suggests that the compound could be a promising candidate for further development as an anticancer drug.

Discussion

The biological activity of this compound indicates its potential usefulness in therapeutic applications, particularly in oncology. Its mechanism of action through microtubule inhibition aligns it with other established antineoplastic agents, suggesting a viable pathway for drug development.

Future Directions

Further research is necessary to:

- Conduct in vivo studies to assess the pharmacokinetics and toxicity profiles.

- Explore the compound's effects on other biological targets and pathways.

- Investigate potential synergistic effects when combined with existing chemotherapeutic agents.

Q & A

Basic: What synthetic methodologies are reported for N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzenecarboxamide?

Answer: The compound is synthesized via coupling reactions between acyl chlorides and aminobenzodioxol intermediates. For example, condensation of 3-chlorobenzoyl chloride with 6-acetyl-1,3-benzodioxol-5-amine in anhydrous conditions yields the target compound. Key steps include:

- Reagent preparation : Use of acyl chlorides (e.g., 3-chlorobenzoyl chloride) under inert atmosphere.

- Purification : Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures.

- Characterization : Confirmation via NMR (e.g., acetyl group singlet at δ 2.63 ppm), IR (C=O stretches at 1635–1682 cm), and mass spectrometry (ESI-MS [M+H] at m/z 324) .

Basic: How is the crystal structure of this compound validated in crystallographic studies?

Answer: Validation involves:

- Software tools : SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data, ensuring bond lengths/angles align with expected values .

- Puckering analysis : For the benzodioxole ring, Cremer-Pople parameters (e.g., ) quantify nonplanarity using displacements from the mean plane .

- Structure reporting : ORTEP-3 generates graphical representations of thermal ellipsoids to visualize atomic displacement .

Advanced: How do ring puckering and substituent effects influence the compound’s conformational stability?

Answer:

- Puckering parameters : The benzodioxole ring adopts an envelope conformation, with one atom (C7) displaced by 0.221 Å from the plane. This is quantified using Cremer-Pople coordinates, where (amplitude) and (phase angle) describe deviations .

- Substituent effects : The 6-acetyl group introduces steric and electronic effects, stabilizing the puckered conformation via intramolecular interactions (e.g., C–H···O). Computational studies (DFT) can model these effects by comparing optimized geometries with crystallographic data .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:

- Multi-technique validation : Cross-validate NMR chemical shifts (e.g., aromatic protons) with X-ray-derived torsion angles. Discrepancies may arise from solution vs. solid-state conformers.

- Dynamic effects : Variable-temperature NMR or NOESY experiments detect conformational flexibility not captured in static crystal structures .

- Software cross-check : Use programs like PLATON to check for missed symmetry or twinning in crystallographic data .

Advanced: How is this compound’s bioactivity assessed in pharmacological studies?

Answer:

- Antifungal assays : Test against Candida species via broth microdilution (MIC values). Structural analogs with imidazole hybrids show enhanced activity due to improved membrane penetration .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF7 breast cancer, IC = 32 µM) evaluate therapeutic potential. Bioisosteric modifications (e.g., sulfonamide replacement) optimize selectivity .

- Docking studies : Molecular docking with tubulin or fungal CYP51 targets identifies key interactions (e.g., hydrogen bonding with acetyl group) .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Elemental analysis : Validate %C, %H, %N within 0.4% of theoretical values.

- Melting point : Sharp melting range (e.g., 144–145°C) confirms crystallinity .

Advanced: How do crystallographic software tools (e.g., SHELX, OLEX2) improve structural refinement?

Answer:

- SHELXL : Refines anisotropic displacement parameters and handles twinning via HKLF5 format. Its robust least-squares algorithms minimize R-factor discrepancies .

- OLEX2 integration : Combines SHELX output with GUI-driven validation (e.g., checkCIF) to flag outliers in bond lengths/angles .

- Twinned data : SHELXD resolves pseudo-merohedral twinning by partitioning overlapping reflections .

Advanced: What are the challenges in synthesizing derivatives with enhanced pharmacological profiles?

Answer:

- Regioselectivity : Selective substitution at the benzodioxole ring requires directing groups (e.g., acetyl) to control electrophilic attack positions.

- Bioisosteric design : Replacing the carboxamide with sulfonamide groups improves metabolic stability but may alter solubility.

- SAR studies : Systematic variation of substituents (e.g., chloro vs. fluoro at the benzene ring) correlates with activity trends using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.